molecular formula C10H19N3O3 B7079823 N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide

Cat. No.: B7079823
M. Wt: 229.28 g/mol
InChI Key: KBPMKKJEGHSGNG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and the presence of functional groups such as dimethylamino, oxoethyl, and methoxymethyl.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-12(2)9(14)6-11-10(15)13-5-4-8(13)7-16-3/h8H,4-7H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPMKKJEGHSGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)N1CCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The dimethylamino, oxoethyl, and methoxymethyl groups are introduced through various chemical reactions such as alkylation, acylation, and methylation.

    Final Assembly: The final compound is obtained by coupling the azetidine ring with the functional groups under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted azetidine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-oxoethyl]-2-(methoxymethyl)azetidine-1-carboxamide is unique due to its azetidine ring structure and the specific combination of functional groups, which confer distinct chemical and biological properties

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